VEGFR-2 Kinase Inhibitory Potency Relative to Sorafenib and Analog 15d
Vegfr-2-IN-17 (Compound 15a) exhibits a VEGFR-2 IC50 of 67.25 nM, positioning it as a moderately potent inhibitor within its series. It is 1.24-fold less potent than the clinical reference sorafenib (IC50 = 54.00 nM) but 1.12-fold less potent than the series' most active analog, compound 15d (VEGFR-2-IN-18, IC50 = 60.00 nM) [1]. This differential potency is critical for experimental design where intermediate target engagement is desired to avoid complete pathway suppression.
| Evidence Dimension | VEGFR-2 kinase inhibition IC50 (nM) |
|---|---|
| Target Compound Data | 67.25 nM |
| Comparator Or Baseline | Sorafenib: 54.00 nM; Compound 15d (VEGFR-2-IN-18): 60.00 nM |
| Quantified Difference | 1.24-fold less potent than sorafenib; 1.12-fold less potent than 15d |
| Conditions | In vitro VEGFR-2 ELISA kinase assay |
Why This Matters
The quantitative potency difference enables researchers to select Vegfr-2-IN-17 when a slightly attenuated VEGFR-2 blockade is experimentally required, rather than a more potent inhibitor that might mask subtle biological responses.
- [1] Abdallah AE, Mabrouk RR, Al Ward MMS, et al. Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. J Enzyme Inhib Med Chem. 2022;37(1):573-591. View Source
